molecular formula C9H11NO B1268310 1-(Pyridin-2-yl)butan-1-one CAS No. 22971-32-0

1-(Pyridin-2-yl)butan-1-one

Cat. No. B1268310
CAS RN: 22971-32-0
M. Wt: 149.19 g/mol
InChI Key: IWVHZRXWFIWOMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including compounds similar to 1-(Pyridin-2-yl)butan-1-one, has been thoroughly investigated. Studies have focused on developing efficient synthetic routes that allow for the creation of these compounds under mild conditions. Propargylic alcohols have been identified as valuable building blocks in the synthesis of pyridines, offering diverse possibilities for creating polycyclic systems, including heterocycles (Surabhi Mishra, Sindoori R Nair, Beeraiah Baire, 2022). Additionally, methodologies employing tert-butanesulfinamide for the asymmetric synthesis of N-heterocycles have been explored, highlighting the versatility of this approach in constructing pyridine derivatives (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).

Molecular Structure Analysis

The molecular structure of pyridine derivatives plays a crucial role in their chemical behavior and potential applications. The structural analysis of such compounds involves examining their electronic configuration, bond lengths, and angles to understand their reactivity and interaction with other molecules. While specific studies on 1-(Pyridin-2-yl)butan-1-one's molecular structure were not identified, research on similar compounds provides valuable insights into the structural attributes that contribute to their chemical properties.

Chemical Reactions and Properties

Pyridine derivatives engage in a variety of chemical reactions, leveraging their aromatic system and nitrogen atom's lone pair. These reactions include electrophilic and nucleophilic substitutions, which allow for further functionalization of the pyridine ring. The chemical properties of these compounds are significantly influenced by the pyridine moiety, which acts as a versatile scaffold for synthesizing biologically active molecules (Gasem Mohammad Abu-Taweel et al., 2022).

Scientific Research Applications

  • Synthesis of Derivatives : Kuznetsov et al. (2010) reported the synthesis of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and its derivatives through the condensation of 1-(pyridin-2-yl)butan-2-one, which shows its utility in creating novel organic compounds with potential applications in material science and pharmaceuticals (Kuznetsov, Mazhed, & Serova, 2010).

  • Tautomeric Studies : Dobosz et al. (2010) utilized Density Functional Theory (DFT) to study the tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, demonstrating the compound's relevance in theoretical chemistry and molecular modeling (Dobosz, Gawinecki, & Ośmiałowski, 2010).

  • NMR Spectroscopy : Lomas et al. (2011) conducted a 1H NMR study investigating the hetero-association of non-symmetrical diols with pyridine, indicating the importance of this compound in understanding molecular interactions and solution chemistry (Lomas, Maurel, & Adenier, 2011).

  • Intramolecular Hydrogen Bonds : Ośmiałowski et al. (2002) explored the tautomeric mixtures of 1,4-di(pyridin-2-yl)buta-1,3-diene-2,3-diol, revealing the significance of intramolecular hydrogen bonds, which is crucial for understanding molecular stability and structure (Ośmiałowski, Kolehmainen, Nissinen, Krygowski, & Gawinecki, 2002).

  • Metal Ion Transport : Svobodová et al. (2005) described the use of a compound with a 1-(pyridin-2-yl)alkyl subunit as a cationic ligand surfactant for selective metal ion extraction, highlighting the compound’s potential in analytical chemistry and material sciences (Svobodová, Cibulka, Hampl, Šmidrkal, & Liška, 2005).

  • Ion-Sensing Properties : Baxter et al. (2012) synthesized a series of dehydro[m]pyrido[n]annulenes with 1-(pyridin-2-yl)buta-1,3-diyne units, demonstrating their potential as luminescent chromophores for ion-sensing applications (Baxter, Al Ouahabi, Gisselbrecht, Brelot, & Varnek, 2012).

Safety And Hazards

1-(Pyridin-2-yl)butan-1-one is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

properties

IUPAC Name

1-pyridin-2-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVHZRXWFIWOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339464
Record name 1-(pyridin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)butan-1-one

CAS RN

22971-32-0
Record name 1-(pyridin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-2-yl)butan-1-one
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Synthesis routes and methods

Procedure details

A solution of 2-cyanopyridine (2.20 g, 21.13 mmol) in Et2O (35 mL) added over 10 min to a rapidly stirring solution of freshly prepared n-PrMgBr (from n-PrBr (2.71 g, 22.03 mmol) and Mg (0.62 g) in Et2O (35 mL). Once addition was completed, the reaction was heated to reflux in a warm water bath for 2.5 hours. The reaction was cooled to RT then placed in ice, quenched with 5 mL H2O followed by 60 mL 5N H2SO4. The ether phase was separated. The aqueous phase was heated in warm water for 15 minutes, then cooled in ice, basified with sat. K2CO3. The mixture was extracted with CHCl3 and dried over K2CO3. The solution was filtered, concentrated and purified on Biotage Horizon (10-100% A=Hex, B=2:1 Hex:EtOAc) to afford 1.16 g of 1-(pyridin-2-yl)butan-1-one as an oil: 1H NMR (400 MHz, CDCl3) δ ppm 8.67 (ddd, J=4.74, 1.71, 0.88 Hz, 1H), 8.03 (dt, J=7.83, 1.01 Hz, 1H), 7.82 (td, J=7.71, 1.77 Hz, 1H), 7.45 (ddd, J=7.52, 4.74, 1.14 Hz, 1H), 3.15-3.21 (m, 2H), 1.71-1.80 (m, J=7.43, 7.43, 7.43, 7.43, 7.43 Hz, 2H), 1.00 (t, J=7.33 Hz, 3H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
E Svobodová, R Cibulka, F Hampl… - Collection of …, 2005 - cccc.uochb.cas.cz
A series of N,N,N-trialkyl-2-(hydroxyimino)-2-(pyridin-2-yl)ethan-1-aminium nitrates 3a-3h and N,N,N-trialkyl-4-(hydroxyimino)-4-(pyridin-2-yl)butan-1-aminium nitrates 3i-3l representing …
Number of citations: 5 cccc.uochb.cas.cz
G Blay, C Incerti, MC Muñoz… - European Journal of …, 2013 - Wiley Online Library
A [La(OTf) 3 ] complex with a new pyBOX ligand bearing a bulky 1‐naphthylmethyl substituent at the 4′‐position of the oxazoline ring catalyzes the conjugate addition of nitroalkanes …
NS Boltacheva, PA Slepukhin, MG Pervova… - Russian Chemical …, 2022 - Springer
Nitrosation of lithium 1,3-diketonates bearing fluoroalkyl and aryl (or hetaryl) substituents in positions 1 and 3 results in 3-polyfluoroalkyl-1,2,3-propanetrione 2-oximes (from this point on…
Number of citations: 1 link.springer.com
A Gebert, M Barth, A Linden, U Widmer… - Helvetica Chimica …, 2012 - Wiley Online Library
Several 2‐alkylquinolizinium‐1‐olates 9, ie, heterobetaines, were prepared from ketone 11, the latter being readily available either from pyridine‐2‐carbaldehyde via a Grignard …
Number of citations: 12 onlinelibrary.wiley.com
K Funabiki, Y Itoh, Y Kubota… - The Journal of Organic …, 2011 - ACS Publications
The organocatalytic asymmetric direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones in the presence of a catalytic amount of (S)-5-(pyrrolidin-2-yl)-…
Number of citations: 44 pubs.acs.org
A Bessette, M Cibian, F Bélanger, D Désilets… - Physical Chemistry …, 2014 - pubs.rsc.org
As analogues of the porphyrinoid and dipyrromethene families of dye, azadipyrromethene (ADPM) derivatives exhibit exciting photophysical properties. Their high absorbance (ε up to …
Number of citations: 12 pubs.rsc.org
J Kurian - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
The reaction of indolizinones with dimethyl acetylenedicarboxylate gave direct access to 3′,8a-dihydrocyclopenta[hi]indolizin-8a-ol and 1H-pyrrol-3(2H)-one in good yields. The former …
Number of citations: 7 pubs.rsc.org
G Zhang, C Zhu, D Liu, J Pan, J Zhang, D Hu, B Song - Tetrahedron, 2017 - Elsevier
A series of chiral thioureas derived from quinine were tested as catalysts in the enantioselective Michael additions of nitromethane to α,β-unsaturated ketones containing pyridine. The …
Number of citations: 22 www.sciencedirect.com
C Wang, N Li, WJ Zhu, JF Gong… - The Journal of Organic …, 2018 - ACS Publications
The first enantioselective Michael addition of 2-acetyl azaarenes to β-CF 3 -β-(3-indolyl)nitroalkenes has been successfully achieved in the presence of a Co(II)/(imidazoline-oxazoline) …
Number of citations: 14 pubs.acs.org
L Miao - 2009 - scholarworks.uno.edu
The focus of these studies has been toward the development of new synthetic methods and procedures for the synthesis of novel compounds with unique biological properties. This …
Number of citations: 1 scholarworks.uno.edu

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